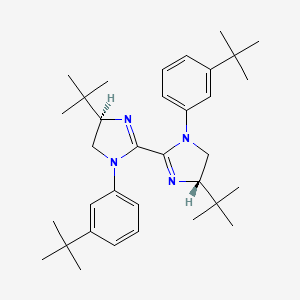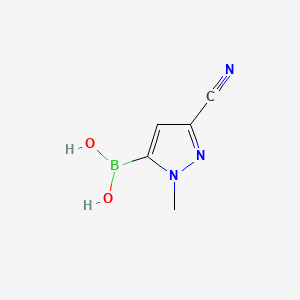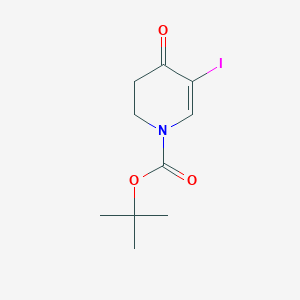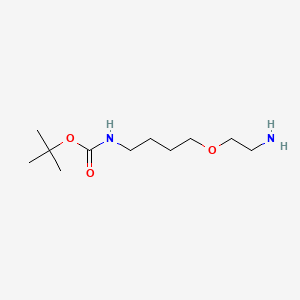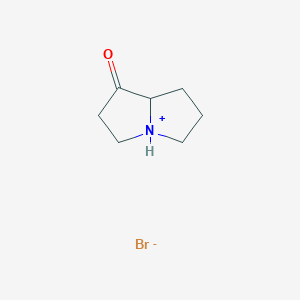
3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide is an organic heterobicyclic compound belonging to the pyrrolizines family . This compound is characterized by its unique structure, which includes a bromide ion and a pyrrolizinone core. It is a part of the organonitrogen heterocyclic compounds, which are known for their diverse chemical properties and applications .
Preparation Methods
The synthesis of 3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide can be achieved through various synthetic routes. One common method involves the reaction of pyrrolizine derivatives with brominating agents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the bromination process . Industrial production methods may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrrolizine derivatives .
Scientific Research Applications
3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide involves its interaction with specific molecular targets and pathways. The bromide ion can participate in ionic interactions with biological molecules, while the pyrrolizinone core can engage in hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide can be compared with other similar compounds in the pyrrolizine family, such as:
- 2,3-dihydro-1H-pyrrolizine-5-carboxaldehyde
- 2,3-dihydro-5-methyl-1H-pyrrolizine-7-carboxaldehyde
- 2,3-dihydro-6-methyl-1H-pyrrolizine-5-carboxaldehyde
These compounds share a similar pyrrolizine core but differ in their substituents and functional groups, which can lead to variations in their chemical properties and applications .
Properties
IUPAC Name |
3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.BrH/c9-7-3-5-8-4-1-2-6(7)8;/h6H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSWRYJGDPEUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC[NH+]2C1.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
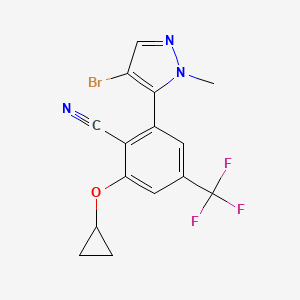
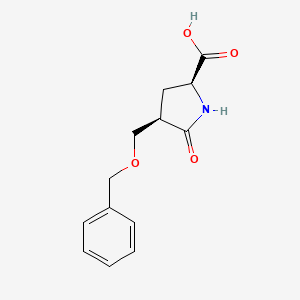
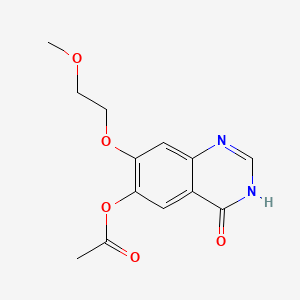
![Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate](/img/structure/B8256156.png)
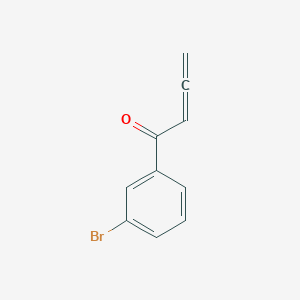
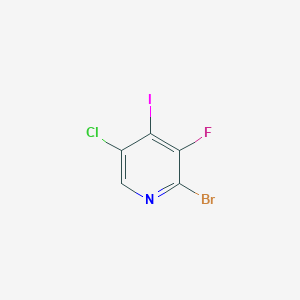
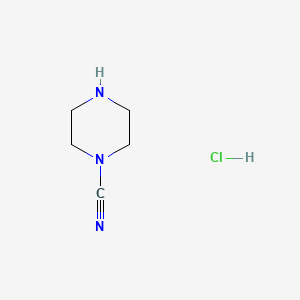
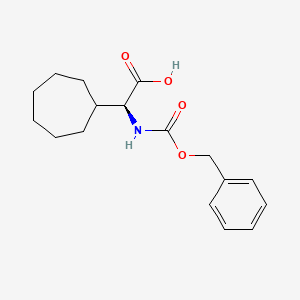

![(4R)-1-naphthalen-2-yl-2-[(4S)-1-naphthalen-2-yl-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole](/img/structure/B8256211.png)
